molecular formula C18H14Cl2N2OS B14739585 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 6264-26-2

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B14739585
CAS No.: 6264-26-2
M. Wt: 377.3 g/mol
InChI Key: YEKBXWSKWQQSKI-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring under appropriate conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to and inhibit the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both dichlorophenyl and dimethylbenzamide groups.

Properties

CAS No.

6264-26-2

Molecular Formula

C18H14Cl2N2OS

Molecular Weight

377.3 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C18H14Cl2N2OS/c1-10-3-4-12(7-11(10)2)17(23)22-18-21-16(9-24-18)14-6-5-13(19)8-15(14)20/h3-9H,1-2H3,(H,21,22,23)

InChI Key

YEKBXWSKWQQSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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